1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid is a chemical compound characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common synthetic route includes the use of 2,2-difluoroethylamine as a starting material, which undergoes a series of reactions to introduce the piperidine ring and the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of commercial applications .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. This compound may also modulate the activity of enzymes by acting as a competitive inhibitor or allosteric modulator .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(2-Fluoroethyl)piperidine-4-carboxylic acid: Similar structure but with only one fluorine atom, which may result in different reactivity and binding properties.
1-(2,2-Dichloroethyl)piperidine-4-carboxylic acid: Substitution of fluorine with chlorine atoms can significantly alter the compound’s chemical behavior and biological activity.
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid: Positional isomer with the carboxylic acid group at a different position on the piperidine ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-7(10)5-11-3-1-6(2-4-11)8(12)13/h6-7H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRQKIMSLCJYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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